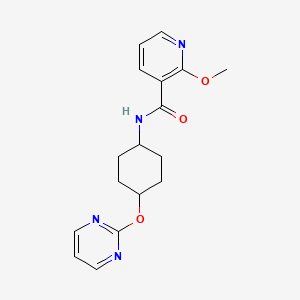
2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is a novel pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N3O3, with a molecular weight of 345.4 g/mol. Its structure features a pyrimidine ring linked to a cyclohexyl group and a methoxy-nicotinamide moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Derivative : The pyrimidine ring is synthesized through standard methods involving condensation reactions.
- Coupling with Cyclohexyl Group : This step often utilizes coupling agents to facilitate the formation of the desired amide bond.
- Final Modifications : The introduction of the methoxy group and further purification through chromatography.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and anti-inflammatory responses.
In Vitro Studies
- Anticancer Activity : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer properties .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins involved in cell survival .
In Vivo Studies
- Toxicity and Safety Profiles : A subacute toxicity study conducted on healthy mice revealed that the compound had a favorable safety profile at doses up to 40 mg/kg when administered orally for three consecutive days .
- Efficacy in Animal Models : In vivo experiments demonstrated that treatment with this compound significantly reduced tumor growth and metastasis in mouse models of breast cancer .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.126 | Induces apoptosis |
| Anti-inflammatory | Various | TBD | Reduces cytokine production |
| Toxicity | Healthy Mice | >40 mg/kg | Favorable safety profile |
Case Studies
- Case Study on Breast Cancer : A study evaluated the efficacy of this compound in a model where mice were injected with MDA-MB-231 cells. Results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .
- Combination Therapy Research : Additional research explored the effects of combining this compound with existing chemotherapeutics, revealing synergistic effects that enhance overall efficacy while minimizing side effects .
Eigenschaften
IUPAC Name |
2-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-16-14(4-2-9-18-16)15(22)21-12-5-7-13(8-6-12)24-17-19-10-3-11-20-17/h2-4,9-13H,5-8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSZKIKGIGNWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













